Metipranolol hydrochloride
Overview
Description
Metipranolol hydrochloride is a beta-adrenergic antagonist that is effective for both beta-1 and beta-2 receptors. It is primarily used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is also utilized as an antiarrhythmic, antihypertensive, and antiglaucoma agent .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by metipranolol are primarily related to the calcium signaling pathway and neuroactive ligand-receptor interaction . By blocking the beta-adrenergic receptors, metipranolol can alter these pathways, leading to a decrease in intraocular pressure .
Pharmacokinetics
Metipranolol is rapidly and completely metabolized to deacetyl metipranolol, an active metabolite . The onset of action is within 30 minutes, with a peak effect at approximately 2 hours . The drug’s action in reducing intraocular pressure can last up to 24 hours, and its elimination half-life is about 3 hours .
Action Environment
The action of metipranolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Certain drugs, such as Beta2-Agonists, may diminish the bronchodilatory effect of Metipranolol . Therefore, it’s important to consider these factors when prescribing metipranolol.
Biochemical Analysis
Biochemical Properties
Metipranolol Hydrochloride is a non-selective beta-adrenergic receptor-blocking agent . It does not have significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic (membrane-stabilizing) activity .
Cellular Effects
This compound, when applied topically to the eye, reduces elevated as well as normal intraocular pressure, whether or not accompanied by glaucoma . Elevated intraocular pressure is a major risk factor in the pathogenesis of glaucomatous visual field loss .
Molecular Mechanism
The primary mechanism of the ocular hypotensive action of this compound is most likely due to reduction in aqueous humor production . A slight increase in outflow may be an additional mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metipranolol hydrochloride involves the esterification of 4-(2-hydroxy-3-isopropylaminopropoxy)-2,3,6-trimethylphenol with acetic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Metipranolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of metipranolol.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metipranolol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving beta-adrenergic antagonists.
Biology: Research on its effects on beta-adrenergic receptors helps in understanding receptor-ligand interactions.
Medicine: It is extensively studied for its therapeutic effects in treating glaucoma, hypertension, and arrhythmias.
Industry: Used in the formulation of ophthalmic solutions for the treatment of ocular conditions
Comparison with Similar Compounds
Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic antagonist also used for ocular hypertension.
Levobunolol: A non-selective beta-adrenergic antagonist used for similar indications
Uniqueness of Metipranolol Hydrochloride: this compound is unique in its non-selective action on both beta-1 and beta-2 receptors, making it effective for a broader range of therapeutic applications. Unlike some other beta-blockers, it does not significantly affect pupil size or accommodation, which is beneficial in the treatment of glaucoma .
Properties
IUPAC Name |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;/h7,10,15,18,20H,8-9H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWNYSZZZWQCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957866 | |
Record name | Metipranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36592-77-5 | |
Record name | Optipranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36592-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metipranolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036592775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metipranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METIPRANOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBW237ALKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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